molecular formula C14H11BrN2O3 B6096099 5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

Cat. No.: B6096099
M. Wt: 335.15 g/mol
InChI Key: UPNJPPFLPVYSNN-LZYBPNLTSA-N
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Description

5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-hydroxyaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide has been investigated for its potential biological activities and coordination chemistry. Schiff bases, in general, are known for their antimicrobial, antifungal, and anticancer properties. This compound, with its specific functional groups, may exhibit similar activities and is of interest in medicinal chemistry for drug development.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide is largely dependent on its ability to form complexes with metal ions and interact with biological targets. The Schiff base can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the metal ion coordinated.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
  • 5-bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide
  • 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide is unique due to the presence of both hydroxyl and bromine substituents, which can significantly influence its reactivity and biological activity. The hydroxyl groups can participate in hydrogen bonding, enhancing its interaction with biological targets, while the bromine atom can be a site for further functionalization through substitution reactions .

Properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-3-6-13(19)12(7-10)14(20)17-16-8-9-1-4-11(18)5-2-9/h1-8,18-19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNJPPFLPVYSNN-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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